Sulamserod hydrochloride

Beschreibung

Significance of Serotonin (B10506) 5-HT4 Receptor Antagonism in Therapeutic Modalities Research

The antagonism of the serotonin 5-HT4 receptor is a critical area of pharmacological research due to the widespread distribution and diverse functions of this receptor. patsnap.com 5-HT4 receptors are G protein-coupled receptors found in the central nervous system, the gastrointestinal tract, the heart, and other tissues. patsnap.commdpi.com Their activation is linked to a variety of physiological processes, making their modulation a target for treating a range of conditions.

Research into 5-HT4 receptor antagonists has uncovered their potential in several therapeutic areas:

Gastrointestinal Disorders: The 5-HT4 receptors in the enteric nervous system play a role in regulating gastrointestinal motility and secretion. mdpi.com While agonists at this receptor have been explored for constipation-predominant irritable bowel syndrome (IBS), antagonists are being investigated for conditions characterized by excessive motility. patsnap.comnih.gov The study of antagonists helps to elucidate the precise role of 5-HT4 receptors in gut function and pathology. nih.gov

Cognitive Function: The presence of 5-HT4 receptors in the brain has led to research into the role of their antagonists in cognitive processes. patsnap.com Preclinical studies have suggested that modulating 5-HT4 receptor activity could impact neurotransmitter systems involved in learning and memory, opening avenues for research in neurodegenerative diseases like Alzheimer's disease. patsnap.commdpi.com

Cardiovascular Conditions: The discovery of 5-HT4 receptors in cardiac tissue has prompted investigations into the cardiovascular effects of their antagonists. patsnap.com Research has shown that these receptors are involved in regulating heart rate and contractility. patsnap.com Notably, some research has focused on the potential of 5-HT4 receptor antagonists to manage atrial arrhythmias, such as atrial fibrillation. biorbyt.commedchemexpress.com

The ongoing research into 5-HT4 receptor antagonists continues to provide a deeper understanding of the serotonin system and its implications for human health, paving the way for the development of novel therapeutic strategies. nih.govresearchgate.net

Historical Context of Sulamserod (B1662772) Hydrochloride in Drug Discovery Research

Sulamserod hydrochloride, also known by its developmental code RS-100302, emerged from drug discovery programs aimed at developing potent and selective 5-HT4 receptor antagonists. acs.orgmedchemexpress.com Initially, the primary therapeutic target for such compounds was the treatment of gastrointestinal disorders, driven by the understanding of the role of 5-HT4 receptors in gut motility. acs.orgacs.orgmedchemexpress.com

The development of this compound involved a comprehensive synthetic process to produce the compound for preclinical and clinical evaluation. The synthetic route for this compound was a multi-step process that was later optimized for larger-scale production, indicating its progression as a clinical candidate. acs.orgacs.org This process development was crucial for supplying the necessary quantities of the drug for further investigation. acs.orgacs.org

While initially targeted for gastrointestinal applications, subsequent research uncovered the significant antiarrhythmic potential of this compound. biorbyt.commedchemexpress.com In preclinical models, Sulamserod was shown to be effective in terminating and preventing atrial fibrillation. medchemexpress.com This discovery shifted the research focus and highlighted the compound's potential in cardiovascular medicine. Despite its promise in early studies, the development pathway for new drugs is complex and faces a high rate of attrition. usitc.gov The journey of this compound through the drug discovery and development process serves as a case study in the evolution of a compound's therapeutic profile as new pharmacological activities are uncovered.

Research Findings on this compound

The following table summarizes key preclinical research findings for this compound, highlighting its pharmacological action.

| Study Focus | Model | Key Findings | Reference |

| Atrial Arrhythmias | Pig model of atrial flutter and fibrillation | Terminated atrial flutter and fibrillation; prevented reinduction of sustained tachycardia. | medchemexpress.com |

| Electrophysiological Effects | Pig model | Prolonged mean effective refractory period (ERP) and wavelength, and reduced dispersion of ERP with minimal effect on conduction velocity. No ventricular electrophysiological effects were observed. | medchemexpress.com |

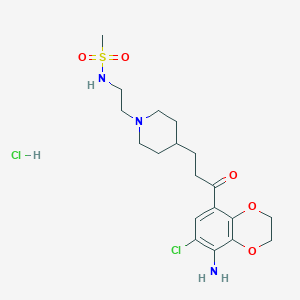

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

184159-40-8 |

|---|---|

Molekularformel |

C19H29Cl2N3O5S |

Molekulargewicht |

482.4 g/mol |

IUPAC-Name |

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |

InChI-Schlüssel |

JJOQGHGEIKOGPO-UHFFFAOYSA-N |

Isomerische SMILES |

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |

Kanonische SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Process Development of Sulamserod Hydrochloride

Retrosynthetic Analysis and Initial Synthetic Routes for Sulamserod (B1662772) Hydrochloride Precursors

A retrosynthetic analysis of sulamserod hydrochloride reveals key precursor molecules that were the focus of initial synthetic efforts. wikipedia.org The core structure can be disconnected to identify the main building blocks: a substituted 1,4-benzodioxan moiety and a piperidine-containing side chain.

One of the early synthetic strategies involved the chlorination of 1,4-benzodioxan to yield the 6,7-dichloro derivative. drugfuture.com This was followed by a Friedel-Crafts acylation to introduce the acetyl group, which was then nitrated. drugfuture.com Subsequent hydrogenation of the nitro group also resulted in the removal of the halogen atoms, yielding an amino ketone. drugfuture.com

An alternative approach involved the N-acetylation of the amino ketone, followed by chlorination with N-chlorosuccinimide. drugfuture.com Aldol condensation of the resulting product with pyridine-4-carboxaldehyde produced an unsaturated ketone, which could then be hydrogenated to the corresponding piperidine (B6355638) derivative. drugfuture.com

Advancements in Scalable Synthesis Methodologies for this compound

To address the shortcomings of the initial route, significant process development was undertaken to create a scalable and efficient synthesis suitable for a manufacturing environment. acs.org The primary goals were to shorten the synthetic sequence, eliminate the need for chromatography, and develop processes that were safe and manageable in large reactor vessels. acs.orgresearchgate.net

Optimization of Key Reaction Steps in this compound Synthesis

Several key reaction steps were optimized to improve yield, purity, and scalability. acs.orgacs.orgacs.org A critical improvement was the use of a transfer hydrogenation reaction. This allowed for the reduction of a nitro group and simultaneous aromatic dechlorination to produce the desired aminoketone without reducing the ketone functionality. acs.orgacs.orgacs.org The choice of reagents for aromatic chlorination in the synthesis of dichlorobenzodioxan and acetylaminochloroketone was also a key area of process improvement. acs.orgacs.orgacs.org

For the final conversion to this compound, an extractive work-up procedure was developed to convert sulamserod hydroiodide to the free base. acs.org This free base was then treated with hydrochloric acid in ethanol (B145695) to consistently produce the desired anhydrous polymorph of this compound. acs.org

Table 1: Comparison of Initial vs. Optimized Reaction Conditions

| Step | Initial Medicinal Chemistry Approach | Optimized Process Development Approach |

| Nitro Reduction & Dechlorination | Not explicitly detailed, but likely standard catalytic hydrogenation which could affect the ketone. | Transfer hydrogenation to selectively reduce the nitro group and remove chlorine atoms without affecting the ketone. acs.orgacs.orgacs.org |

| Final Salt Formation | Not explicitly detailed. | Extractive work-up to form the free base, followed by treatment with HCl in ethanol to yield the anhydrous hydrochloride salt. acs.org |

| Purification | Multiple chromatographic purifications required. acs.orgacs.orgacs.org | All chromatographic purifications were eliminated. acs.org |

Elimination of Chromatographic Purification in the Manufacturing Route of this compound

A major achievement in the process development of this compound was the complete elimination of chromatographic purification steps from the manufacturing route. acs.org The initial 12-step synthesis relied heavily on chromatography to isolate and purify intermediates, a practice that is time-consuming, solvent-intensive, and not ideal for large-scale production. acs.orgacs.org Through careful optimization of reaction conditions and the development of robust crystallization and isolation procedures, each intermediate could be obtained with sufficient purity to be carried forward to the next step without the need for chromatographic separation. acs.org

Development of Reactor-Friendly Processes for this compound Production

The transition from laboratory-scale synthesis to pilot plant production required the development of "reactor-friendly" processes. acs.org This involved ensuring that all reaction conditions, such as temperature, pressure, and reagent addition, were manageable and safe within large-scale reactor vessels. acs.orgresearchgate.net For example, while hydrogenation in dimethylformamide (DMF) was found to be effective, filtering the catalyst proved difficult. acs.org The developed chemistry was successfully scaled up into pilot plant reactors to produce multi-kilogram batches of this compound. acs.orgacs.orgacs.org

Management of Potential Mutagenic Intermediates in this compound Synthesis

The synthesis of this compound involved the use of a potentially mutagenic iodosulfonamide intermediate to create a key quaternary salt. acs.orgacs.orgacs.org The management of such intermediates is a critical aspect of pharmaceutical process development to ensure the safety of the final drug substance. Rigorous process controls and purification methods were implemented to handle this intermediate safely. The final manufactured this compound was meticulously tested for the presence of the iodosulfonamide, with a quantification limit of 1 part per million (ppm). acs.org No trace of the potentially mutagenic intermediate was found in the final product, demonstrating the effectiveness of the control measures. acs.org

Verification of Intermediate and Product Identity in this compound Synthetic Route Development

Throughout the development of the synthetic route, the identity and purity of all intermediates and the final product, this compound, were rigorously verified. Standard analytical techniques were employed for this purpose.

The structure of the final product, this compound, was confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and elemental analysis. The melting point of the crystalline solid was also determined as a measure of purity. acs.org

Table 2: Analytical Data for this compound

| Analysis | Specification |

| Melting Point | 198.9−199.9 °C acs.org |

| ¹H NMR (DMSO-d₆) | δ 1.48−1.70 (m, 5), 1.80−1.84 (m, 2), 2.83−2.95 (m, 4), 2.98 (s, 3), 3.13−3.25 (m, 3), 3.40−3.52 (m, 3), 4.33−4.37 (m, 4), 5.72 (s (br), 2), 7.25 (s, 1), 7.52 (t, 1, J = 5.8), 10.59 (s (br), 1) acs.org |

| ¹³C NMR (DMSO-d₆) | δ 28.61 (CH₂), 30.10 (CH₂), 32.55 (CH), 37.04 (CH₂), 38.95 (CH₃), 52.04 (CH₂), 55.55 (CH₂), 63.57 (CH₂), 64.21 (CH₂), 109.16 (C), 115.31 (C), 122.18 (CH), 129.89 (C), 138. 89 (C), 142.99 (C), 196.47 (C) acs.org |

| Elemental Analysis (Calcd. for C₁₉H₂₉N₃Cl₂O₅S) | C, 47.30; H, 6.06; N, 8.71 acs.org |

| Elemental Analysis (Found) | C, 47.20; H, 6.01; N, 8.73 acs.org |

Similarly, intermediates were characterized to ensure the correct chemical transformations were occurring at each step. For instance, an orange solid intermediate was identified by its melting point (207.5−208.4 °C) and its distinct NMR spectra. acs.org

Pharmacological Characterization and Molecular Mechanisms of Sulamserod Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity of Sulamserod (B1662772) Hydrochloride for 5-HT4 Receptors

Sulamserod hydrochloride's interaction with 5-HT4 receptors has been characterized through various in vitro studies, revealing its nature as a 5-HT4 receptor antagonist. medchemexpress.com These studies are crucial for understanding its potency and selectivity, which are key determinants of its pharmacological effects.

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. sci-hub.se In the context of this compound, these assays are employed to quantify its ability to displace a radiolabeled ligand that is known to bind to the 5-HT4 receptor. This method provides a direct measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki). acs.org

The general principle of a competitive radioligand binding assay involves incubating a preparation of cells or tissues containing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor compound, in this case, this compound. The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. This relationship is then used to calculate the Ki value, which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

For 5-HT4 receptors, a commonly used radioligand is [3H]GR113808. nih.govnih.gov The assay is typically performed using membranes from cells engineered to express the 5-HT4 receptor or from tissues known to have a high density of these receptors, such as the caudate nucleus. nih.gov The binding of the radioligand is measured at equilibrium, and non-specific binding is determined by including a high concentration of an unlabeled 5-HT4 receptor ligand. sci-hub.se

Studies on a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, which includes the structural class of sulamserod, have utilized such assays to evaluate their affinity for 5-HT4, 5-HT3, and D2 receptors. acs.org These experiments have demonstrated that compounds with an ethyl or a cyclopropyl (B3062369) substituent in the 3-position of the benzimidazole (B57391) ring exhibit moderate to high affinity for the 5-HT4 receptor, with Ki values ranging from 6.7 to 75.4 nM. acs.org

The binding affinity of compounds for the 5-HT4 receptor has been shown to have a high degree of correlation across different mammalian species. Studies comparing the affinities of various ligands for 5-HT4 receptors in the caudate nucleus of pigs, guinea pigs, and humans have found highly significant correlations, suggesting minimal species differences in the receptor's binding pocket. nih.gov

While specific comparative binding data for this compound across a wide range of preclinical species tissues is not extensively detailed in the provided search results, the general findings for 5-HT4 receptor ligands provide a strong indication of its likely binding profile. The structural similarities of the 5-HT4 receptor across species suggest that the binding affinity of this compound would be comparable in corresponding tissues from different preclinical models.

The table below summarizes the binding affinities (Ki values) for a class of compounds structurally related to sulamserod at the 5-HT4 receptor, demonstrating the range of affinities observed in this chemical series.

| Compound Class Feature | Ki (nM) Range for 5-HT4 Receptor |

| Ethyl or cyclopropyl substituent at 3-position of benzimidazole ring | 6.7 - 75.4 |

| Isopropyl substituent at 3-position of benzimidazole ring | ≥ 38.9 |

Table 1: In Vitro Binding Affinities of Sulamserod-related Compounds for the 5-HT4 Receptor. acs.org

Intracellular Signaling Pathways Modulated by 5-HT4 Receptor Antagonism of this compound

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By acting as an antagonist, this compound blocks this primary signaling cascade. The downstream consequences of this blockade can include modulation of intracellular calcium concentrations and ion channel activity.

While the primary signaling pathway of the 5-HT4 receptor involves cAMP, there is evidence that G-protein coupled receptors can influence intracellular calcium levels through various mechanisms. In some cell types, an increase in cAMP can lead to the activation of protein kinase A (PKA), which can then phosphorylate and modulate the activity of calcium channels or other proteins involved in calcium homeostasis. By blocking the initial cAMP increase, 5-HT4 receptor antagonists like this compound would prevent these downstream effects on calcium signaling.

The 5-HT2 receptor class, for instance, couples to Gq/G11 to increase the hydrolysis of inositol (B14025) phosphates, which in turn elevates cytosolic calcium concentrations. eurofinsdiscovery.com Although sulamserod is selective for the 5-HT4 receptor, understanding the signaling of other serotonin (B10506) receptor subtypes provides context for the diverse ways in which serotonin signaling can impact intracellular calcium.

The modulation of ion channels is a known downstream effect of 5-HT4 receptor activation. For example, in cardiac and neuronal cells, 5-HT4 receptor stimulation can enhance the activity of L-type calcium channels and delayed rectifier potassium channels. This modulation is often mediated by the cAMP/PKA signaling pathway.

As an antagonist, this compound would be expected to inhibit these modulatory effects. By preventing the 5-HT-induced increase in cAMP, this compound would block the subsequent PKA-mediated phosphorylation of these ion channels, thereby preventing the alteration of their currents. This action is the basis for its potential antiarrhythmic properties, as it would counteract the pro-arrhythmic effects that can be mediated by excessive 5-HT4 receptor stimulation in the heart.

Biochemical Pathways Associated with this compound Action

The primary biochemical pathway influenced by this compound is the Gs-adenylyl cyclase-cAMP pathway, which is directly inhibited by its antagonist action at the 5-HT4 receptor. This initial blockade can have a cascading effect on numerous other intracellular processes that are regulated by cAMP and PKA.

The antagonism of the 5-HT4 receptor by this compound prevents the conversion of ATP to cAMP, thereby keeping the intracellular levels of this second messenger from rising in response to serotonin. This, in turn, prevents the activation of PKA and the subsequent phosphorylation of its various substrate proteins. These substrates can include transcription factors, enzymes, and ion channels, meaning that the biochemical effects of this compound can be quite widespread, depending on the specific cellular context and the array of PKA targets present.

Preclinical Efficacy and Pharmacodynamic Studies of Sulamserod Hydrochloride in Animal Models

Investigations of Sulamserod (B1662772) Hydrochloride in Gastrointestinal Motility Disorder Models

Sulamserod hydrochloride has been investigated for its potential effects on gastrointestinal motility, primarily stemming from its action as a serotonin (B10506) receptor antagonist. adooq.comontosight.ai Prokinetic agents, which enhance the movement of ingested material through the gastrointestinal tract, are crucial in managing motility disorders. msdvetmanual.comnih.gov The enteric nervous system, which can function independently of the central nervous system, plays a significant role in controlling bowel function. msdvetmanual.com

Assessment of Prokinetic Effects and Serotonin Receptor Antagonism in Animal Models

Sulamserod is identified as a potent 5-HT4 receptor antagonist. adooq.comtargetmol.com Serotonin (5-HT) receptors, particularly the 5-HT4 subtype, are involved in regulating gastrointestinal motility. msdvetmanual.comnih.gov Agonists of the 5-HT4 receptor, like cisapride, facilitate the release of acetylcholine (B1216132) from myenteric neurons, leading to increased gastrointestinal motility. msdvetmanual.comnih.gov Conversely, antagonists at this receptor would be expected to modulate these effects. Selective serotonin 5-HT3 receptor antagonists are known to block serotonin at gastrointestinal vagal nerve terminals, which contributes to their antiemetic effects. nih.gov The action of sulamserod as a 5-HT4 antagonist suggests its potential to influence serotonin-mediated signaling pathways within the gastrointestinal tract. adooq.comontosight.aitargetmol.com

Animal models are instrumental in studying functional gastrointestinal disorders and the effects of prokinetic agents. nih.govnih.gov These models allow for the investigation of pathophysiological mechanisms and the evaluation of potential therapeutic interventions. nih.gov For instance, studies in rats have been used to assess the impact of novel agents on gastric motility under both normal conditions and in models of hypomotility. jnmjournal.org While specific data on sulamserod's prokinetic effects in animal models of gastrointestinal disorders is not detailed in the provided search results, its established role as a 5-HT4 antagonist places it within a class of compounds with known influence on gut motility. adooq.comtargetmol.com

Electrophysiological and Antiarrhythmic Effects of this compound in Cardiovascular Animal Models

This compound has demonstrated significant antiarrhythmic activity in cardiovascular animal models, particularly in the context of atrial fibrillation and flutter. targetmol.com The study of cardiac electrophysiology, which examines the electrical properties of heart cells, is fundamental to understanding and treating arrhythmias. cfrjournal.commdbneuro.com Large animal models, such as pigs, are considered valuable for investigating new pharmacological interventions for atrial fibrillation as they can replicate human pathophysiological characteristics. nih.gov

Impact on Atrial Effective Refractory Period (ERP) and Wavelength in Preclinical Models

The atrial effective refractory period (AERP) is a critical parameter in cardiac electrophysiology, representing the time during which the atria cannot produce another action potential. wikipedia.orgontosight.ai Prolonging the AERP is a key mechanism of many antiarrhythmic drugs to prevent and terminate arrhythmias like atrial fibrillation. wikipedia.orgmsdvetmanual.com

In a preclinical study involving a pig model, sulamserod administration resulted in a significant prolongation of the mean effective refractory period (ERP). targetmol.com This effect is crucial as a shortened AERP can increase susceptibility to atrial fibrillation. ontosight.ai The wavelength, a product of the effective refractory period and conduction velocity, is another important determinant of arrhythmia sustainability. nih.gov Sulamserod was also found to significantly increase the wavelength in the atrial tissue of these animal models. targetmol.comncats.io

Table 1: Effect of Sulamserod on Atrial Electrophysiological Parameters in a Pig Model targetmol.com

| Parameter | Before Sulamserod | After Sulamserod | P-value |

|---|---|---|---|

| Mean Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | < 0.01 |

| Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | < 0.01 |

Influence on Dispersion of Effective Refractory Period

The dispersion of the effective refractory period refers to the variation in ERP across different regions of the atrium. A high dispersion can create a vulnerable window for the initiation and maintenance of re-entrant arrhythmias. Sulamserod has been shown to significantly reduce the dispersion of ERP in pig models, contributing to its antiarrhythmic profile. targetmol.com

Table 2: Effect of Sulamserod on Dispersion of ERP in a Pig Model targetmol.com

| Parameter | Before Sulamserod | After Sulamserod | P-value |

|---|---|---|---|

| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | < 0.01 |

Effects on Atrial Conduction Velocity

Table 3: Effect of Sulamserod on Atrial Conduction Velocity in a Pig Model targetmol.com

| Parameter | Before Sulamserod | After Sulamserod | P-value |

|---|---|---|---|

| Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | < 0.01 |

Analysis of Ventricular Electrophysiological Parameters Following this compound Administration

A key aspect of the preclinical evaluation of antiarrhythmic drugs is their potential impact on ventricular electrophysiology, as effects on the ventricles can sometimes lead to proarrhythmic events. wikipedia.orgnih.gov Notably, in the same pig model where sulamserod demonstrated significant atrial antiarrhythmic effects, it did not induce any ventricular electrophysiological effects. targetmol.com This atrial-selective action is a promising characteristic for a drug intended to treat atrial arrhythmias. The administration of sulamserod led to the termination of atrial flutter and atrial fibrillation in the majority of the animals tested and prevented the reinduction of sustained tachycardia in all of them. targetmol.com

Evaluation in Models of Atrial Arrhythmias

The preclinical assessment of this compound has involved its testing in established animal models that mimic human atrial arrhythmias, such as atrial flutter and atrial fibrillation. These models are essential for observing the electrophysiological effects of the compound on atrial tissue.

In preclinical investigations, sulamserod has been shown to prolong the mean atrial effective refractory period and the atrial wavelength. It also reduces the dispersion of the effective refractory period with minimal impact on conduction velocity in porcine models. ncats.io The compound acts as a 5-HT4 receptor antagonist, and this blockade is believed to exert antiarrhythmic effects by decreasing the intracellular concentration of calcium ions and the delayed rectifier potassium current, which in turn prolongs the atrial refractory period. ncats.io

Interactive Table: Electrophysiological Effects of this compound in a Porcine Model

| Parameter | Effect of this compound |

| Mean Atrial Effective Refractory Period | Prolonged |

| Atrial Wavelength | Prolonged |

| Dispersion of Effective Refractory Period | Reduced |

| Conduction Velocity | Minimally Slowed |

Development and Application of Relevant Animal Models

The investigation of novel antiarrhythmic agents like this compound necessitates the use of appropriate animal models that can accurately replicate the complex pathophysiology of human atrial arrhythmias. nih.gov The selection of an animal model is a critical step in preclinical research, as different models offer unique advantages and limitations. nih.govresearchgate.net

A variety of animal models are utilized in atrial fibrillation research, ranging from smaller animals like rodents to larger animals such as dogs, goats, sheep, and pigs. nih.govmdpi.com Rodent models, including mice and rats, are valuable for studying the molecular and cellular basis of atrial fibrillation, particularly concerning ion channel dysfunction and genetic factors. mdpi.comahajournals.org However, physiological differences, such as higher heart rates and different ion channel profiles compared to humans, can limit the direct translation of findings. mdpi.com

Larger animal models, including canines, ovines, and porcine models, offer cardiac anatomy and physiology that more closely resemble that of humans. mdpi.comahajournals.org This makes them particularly suitable for testing the efficacy of antiarrhythmic drugs and other therapeutic interventions. nih.govahajournals.org For instance, pigs are often preferred for studies involving catheter-based ablation techniques and for understanding the structural remodeling associated with atrial fibrillation. mdpi.com Sheep models are frequently used to study the interplay between fibrosis, inflammation, and arrhythmogenesis. mdpi.com

The development of reliable preclinical models of atrial fibrillation remains a significant area of research. nih.gov Acute models, such as those induced by short-term atrial tachypacing or pharmacological agents like carbachol (B1668302), and chronic models involving long-term pacing have been developed and compared to identify those that produce reproducible and sustained atrial fibrillation episodes suitable for drug testing. nih.gov For example, a study assessing five different canine models of atrial fibrillation found that an acute model using carbachol and short-term atrial tachypacing, as well as a chronic model of intermittent long-term atrial tachypacing, were successful in generating atrial fibrillation episodes of sufficient duration for evaluating antiarrhythmic compounds. nih.gov

The ultimate goal of utilizing these diverse animal models is to bridge the gap between basic scientific discovery and clinical application, ensuring that promising compounds like this compound are thoroughly evaluated before moving into human trials. nih.gov

Interactive Table: Commonly Used Animal Models in Atrial Fibrillation Research

| Animal Model | Key Advantages | Common Applications |

| Rodents (Mice, Rats) | Genetic tractability, cost-effective. mdpi.com | Investigating molecular and cellular mechanisms, ion channel function. mdpi.com |

| Rabbits | Cardiac action potential similar to humans. ahajournals.org | Studying electrophysiological effects of drugs. |

| Canines | Similar cardiac size and physiology to humans. ahajournals.org | Testing antiarrhythmic drugs and device-based therapies. nih.gov |

| Sheep | Good model for studying structural remodeling and fibrosis. mdpi.com | Investigating the interplay of fibrosis, inflammation, and AF. mdpi.com |

| Pigs | High translational relevance due to similar cardiac anatomy and physiology to humans. mdpi.com | Catheter-based ablation studies, understanding myocardial ischemia's role in atrial remodeling. mdpi.com |

Analytical Methodologies for Research on Sulamserod Hydrochloride

Development and Validation of Chromatographic Methods for Sulamserod (B1662772) Hydrochloride Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the quantification of Sulamserod hydrochloride. wikipedia.org The development of a robust HPLC method is a meticulous process aimed at achieving adequate separation, sensitivity, and specificity for the analyte. nih.gov A typical method would be a reversed-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Method development for this compound would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time. Key considerations include the selection of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. ijpsr.com For a compound like this compound, a C18 or C8 column is often a suitable starting point for the stationary phase. wu.ac.th The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. jocpr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the ionizable Sulamserod molecule. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. nih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ich.org Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. sciforum.net

A representative set of chromatographic conditions for the quantification of this compound is presented below.

Table 1: Illustrative HPLC Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Diluent | Mobile Phase |

The validation of such a method would yield data confirming its reliability.

Table 2: Representative Validation Parameters for a this compound HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |

| Range | e.g., 5-150 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | 0.8%; 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |

| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, pH). | All results within specification. |

Impurity profiling is the identification, and quantification of impurities present in a drug substance. arastirmax.comresearchgate.net These impurities can originate from the manufacturing process (e.g., starting materials, intermediates, reagents) or from degradation of the drug substance over time. ijpsr.com Controlling these impurities is critical for the safety and efficacy of the compound.

The HPLC method used for quantification can often be adapted for impurity profiling by modifying the gradient elution. A gradient method, where the mobile phase composition is changed over the course of the analysis, is typically required to separate impurities that may have very different polarities from the main compound and from each other. wu.ac.th Forced degradation studies are a key part of this process, where this compound would be exposed to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. nih.govsphinxsai.com This helps to demonstrate the stability-indicating nature of the analytical method, proving it can separate known and potential degradation products from the intact drug. nih.gov

The purity of a research sample is a critical attribute. Chromatographic purity is a primary measure, determined using the validated related substances method. iiste.org The purity is often expressed as a percentage calculated by dividing the main peak area by the total area of all peaks in the chromatogram. who.int

A comprehensive purity assessment, however, relies on a mass balance approach, which involves quantifying all components of the sample. nih.govmdpi.com This requires the use of multiple analytical techniques to account for the main component, structurally related impurities, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile inorganic impurities. nih.govmdpi.com The sum of all components should ideally account for 100% of the sample mass.

Spectroscopic Techniques Applied to this compound Research

Spectroscopy is used to elucidate and confirm the molecular structure of this compound and to quantify it in certain applications. imgroupofresearchers.comsgs-institut-fresenius.de

UV-Visible (UV-Vis) Spectroscopy : This technique is used to determine the wavelength of maximum absorbance (λmax) for this compound, which is essential for setting the detection wavelength in HPLC. ijiarec.com It can also be used for a simple, rapid quantification of the pure substance in solution by measuring its absorbance and applying the Beer-Lambert law, though it is less specific than chromatography. imgroupofresearchers.com The UV spectrum of this compound is dictated by its chromophores, particularly the benzodioxin ring system.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the this compound molecule. The IR spectrum would show characteristic absorption bands corresponding to N-H bonds (amine), C=O bonds (ketone), S=O bonds (sulfonamide), and C-O-C bonds (dioxin ring), providing a unique fingerprint for the compound. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for structural elucidation. sgs-institut-fresenius.de ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. lehigh.edu This allows for the unambiguous confirmation of the Sulamserod structure and can also be used to identify and characterize impurities. researchgate.net Quantitative NMR (qNMR) can also be employed as a direct method for purity assessment. nih.gov

Mass Spectrometry Applications in this compound Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for confirming molecular weight and identifying unknown substances like impurities. measurlabs.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a complex mixture. wikipedia.orgthermofisher.com

In the context of this compound research, LC-MS would be used to:

Confirm Molecular Weight : By analyzing the parent ion, MS can confirm the molecular weight of Sulamserod.

Identify Impurities : LC-MS is the primary tool for identifying unknown peaks observed during HPLC analysis. ijpsonline.com The mass spectrometer provides the molecular weight of the impurity, and tandem MS (MS/MS) can fragment the ion to provide structural clues, facilitating its identification. measurlabs.comnih.gov

Characterize Degradation Products : During forced degradation studies, LC-MS is used to identify the structures of the products formed under various stress conditions. ijpsonline.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Potassium dihydrogen phosphate |

| Tri-ethylamine |

| Ortho-phosphoric acid |

Drug Discovery and Translational Research Paradigms Involving Sulamserod Hydrochloride

Role of Sulamserod (B1662772) Hydrochloride as a Lead Compound in 5-HT4 Receptor Antagonist Development

Sulamserod hydrochloride was identified as a lead clinical candidate in a program aimed at developing treatments for gastrointestinal disorders based on 5-HT4 receptor antagonism. acs.org The rationale for its selection as a lead compound stemmed from its high potency and selectivity for the 5-HT4 receptor. acs.org Early in its development, it was proposed that antagonizing this specific serotonin (B10506) receptor subtype could offer a valuable therapeutic approach for certain GI conditions. acs.org

The decision to advance this compound into a full development program necessitated the production of significant quantities of the compound to supply various research needs, including pharmacology, toxicology, and formulation studies. acs.org This commitment underscored its status as a promising lead compound, justifying the allocation of resources for extensive process development and scale-up activities. acs.orgacs.org The initial synthetic route, while suitable for medicinal chemistry purposes, presented several challenges for large-scale production, prompting further research into more efficient synthetic strategies. acs.org

Preclinical Development Strategies for this compound Research

A major strategic effort was the process development and scale-up of this synthesis to produce multi-kilogram batches of this compound. acs.orgacs.org Key challenges and process improvements included:

Aromatic Chlorination: Developing efficient and selective methods for the chlorination of the benzodioxan starting material. acs.org

Nitro Group Reduction: Implementing a transfer hydrogenation process that could reduce a nitro group and simultaneously remove a chlorine atom without affecting a ketone functional group in the same molecule. acs.org

Quaternary Salt Formation: Utilizing a potentially mutagenic iodosulfonamide to create a key quaternary salt intermediate. acs.org

Pharmacological Target Validation and Engagement Studies for 5-HT4 Receptors with this compound

Pharmacological studies were essential to validate the 5-HT4 receptor as the target of this compound and to demonstrate its engagement with this target in biological systems.

In Vitro Binding Assays: Radioligand binding assays are a standard method to determine the affinity of a compound for its target receptor. For this compound, these in vitro studies demonstrated high affinity for the 5-HT4 receptor across multiple species. acs.org The high pKi values indicate a very strong binding interaction between the compound and the receptor. acs.org

| Tissue Source | pKi Value |

|---|---|

| Human | 9.9 - 10.7 |

| Guinea Pig | 9.9 - 10.7 |

| Rat | 9.9 - 10.7 |

In Vivo Electrophysiological Studies: To confirm that the high in vitro affinity translated to functional antagonism in vivo, studies were conducted in animal models. In a pig model of atrial tachyarrhythmias, Sulamserod demonstrated clear evidence of 5-HT4 receptor antagonism. medchemexpress.comtargetmol.com Administration of the compound resulted in significant changes in atrial electrophysiological parameters, consistent with the blockade of 5-HT4 receptors, which are known to be involved in modulating cardiac function. medchemexpress.comtargetmol.com The compound successfully terminated induced atrial flutter and atrial fibrillation in a high percentage of the animals tested, providing strong evidence of target engagement and pharmacological effect. medchemexpress.comtargetmol.com

| Parameter | Effect of Sulamserod | Significance |

|---|---|---|

| Mean Effective Refractory Period (ERP) | Prolonged | P<0.01 |

| Dispersion of ERP | Reduced | P<0.01 |

| Atrial Fibrillation | Terminated in 8 of 9 animals | N/A |

| Atrial Flutter | Terminated in 6 of 8 animals | N/A |

These studies collectively validated the 5-HT4 receptor as the pharmacological target of this compound and confirmed its functional antagonist activity.

Future Directions in Sulamserod Hydrochloride Research

Exploration of Novel Therapeutic Indications for 5-HT4 Receptor Modulation

The modulation of the 5-HT4 receptor by agonists like sulamserod (B1662772) hydrochloride presents a promising strategy for conditions far beyond the gastrointestinal tract. The receptor's presence in various tissues, including the central nervous system (CNS), heart, and urinary bladder, opens up new avenues for therapeutic intervention. wikipedia.org

Central Nervous System Disorders: A significant body of preclinical and clinical evidence suggests a role for 5-HT4 receptor agonists in treating cognitive and mood disorders. nih.govnih.gov

Alzheimer's Disease (AD): Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine (B1216132), a key neurotransmitter in memory formation. scirp.orgmdpi.com Furthermore, these agonists can promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid-beta plaques, a hallmark of AD. scirp.orgnih.gov Studies have also indicated that 5-HT4 receptor stimulation may reduce the pathology associated with the tau protein. frontiersin.org The marked loss of these receptors in the hippocampus and cortical regions in brains of patients with Alzheimer's disease further supports their role in cognitive processes. nih.gov

Depression and Anxiety: Research in animal models indicates that 5-HT4 receptor agonists can produce rapid antidepressant-like effects. nih.govfrontiersin.org This is potentially due to their ability to acutely increase the firing rate of serotonergic neurons and induce the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF). frontiersin.org This rapid onset of action could offer a significant advantage over traditional antidepressants. nih.gov Some investigations are exploring the potential of 5-HT4 antagonists in managing anxiety and depression by regulating mood and emotional responses. nus.edu.sg

Cardiovascular Health: Early-stage research is exploring the modulation of 5-HT4 receptors in the context of cardiovascular health. nus.edu.sg Some studies suggest that agonists could have cardioprotective effects by improving cardiac function. nus.edu.sg However, this area requires more in-depth investigation, especially given that older, less selective 5-HT4 agonists were withdrawn due to cardiovascular concerns. elsevierpure.comtaylorandfrancis.com Newer, highly selective agonists appear to have safer cardiac profiles. elsevierpure.com

The table below summarizes potential new therapeutic areas for 5-HT4 receptor agonists.

| Therapeutic Area | Potential Indication | Rationale for Exploration |

| Neurology | Alzheimer's Disease | Enhances acetylcholine release, promotes non-amyloidogenic APP processing, reduces tau pathology. scirp.orgmdpi.comnih.govfrontiersin.org |

| Psychiatry | Depression & Anxiety | Rapid antidepressant-like effects in preclinical models, potential for faster onset of action than traditional treatments. nih.govfrontiersin.org |

| Cardiology | Cardioprotection | Early research suggests potential for improving cardiac function. nus.edu.sg |

Advanced Preclinical Models for Deeper Mechanistic Understanding of Sulamserod Hydrochloride Activity

To fully elucidate the mechanisms of this compound and predict its efficacy in novel indications, researchers are moving beyond traditional cell culture and animal models. Advanced preclinical models that more accurately replicate human physiology are crucial for the next phase of development.

Organoid Models: Three-dimensional (3D) organoids, derived from stem cells, are revolutionizing preclinical research. nih.gov These self-organizing structures recapitulate the complex architecture and cellular diversity of human organs. netrf.orgresearchgate.net

Intestinal Organoids: For studying gastrointestinal applications, intestinal organoids provide a powerful platform to investigate the effects of this compound on epithelial cell function, motility, and interactions with the gut microbiome. nih.gov They allow for the study of specific and rare cell types within the intestinal epithelium. netrf.org

Brain Organoids: To explore CNS indications, brain organoids can model aspects of neurodevelopment and disease, offering insights into how 5-HT4 receptor activation impacts neuronal circuits, synaptic plasticity, and the pathological processes of diseases like Alzheimer's. researchgate.net

Organs-on-a-Chip: These microfluidic devices simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.gov An "intestine-on-a-chip," for example, can model peristalsis and the gut's microenvironment, allowing for detailed study of drug absorption and prokinetic activity under dynamic, physiologically relevant conditions.

Computational Models: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in understanding the molecular basis of drug-receptor interactions. nih.gov These models can predict the activity of new compounds, optimize lead structures, and provide insights into the pharmacokinetics and drug-like properties of molecules like this compound, potentially accelerating the design of next-generation 5-HT4 agonists. nih.gov

The following table compares the advantages of different advanced preclinical models.

| Model Type | Key Features | Advantages for this compound Research |

| Organoids | Self-organizing 3D structures from stem cells; mimic organ architecture and function. nih.govsemanticscholar.org | High biological relevance for studying tissue-specific drug effects (e.g., gut motility, neurogenesis). researchgate.netnih.gov |

| Organs-on-a-Chip | Microfluidic devices simulating organ-level physiology and mechanics. nih.gov | Allows for dynamic studies of drug absorption, metabolism, and mechanical effects (e.g., peristalsis). |

| Computational Models (e.g., 3D-QSAR) | Ligand-based drug design relating biological activity to physicochemical properties. nih.gov | Facilitates the design of novel agonists with improved potency and pharmacokinetic profiles. nih.gov |

Innovative Synthetic Approaches and Process Intensification for this compound

The efficient and sustainable synthesis of active pharmaceutical ingredients (APIs) is a critical goal in pharmaceutical development. Future research in this area will likely focus on novel synthetic routes and the application of process intensification principles to the manufacturing of this compound.

Process Intensification (PI): PI involves the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it

Continuous Flow Chemistry: A key aspect of PI is the shift from traditional batch manufacturing to continuous flow processing. pharmafeatures.com In a flow reactor, reagents are continuously mixed and react, offering superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved product quality, and enhanced safety. pharmafeatures.compharmasalmanac.com This approach is particularly advantageous for highly exothermic reactions. cetjournal.it

Sustainability and Green Chemistry: PI aligns with the principles of green chemistry by reducing solvent usage, minimizing waste (improving the E-factor), and lowering energy consumption. pharmafeatures.com Future efforts will aim to replace hazardous reagents and solvents with more environmentally benign alternatives in the synthesis of this compound. The ultimate goal is to create an end-to-end continuous manufacturing process, from raw materials to the final API. pharmasalmanac.com

The table below outlines key concepts in advanced pharmaceutical synthesis relevant to this compound.

| Concept | Description | Potential Benefits |

| Continuous Flow Chemistry | Reagents are continuously pumped into and mixed within a reactor, with the product continuously removed. pharmasalmanac.com | Enhanced safety, improved reaction control, higher yields, and easier scalability. pharmafeatures.compharmasalmanac.com |

| Process Intensification (PI) | A strategy to make manufacturing processes dramatically smaller, cleaner, and more energy-efficient. cetjournal.itpharmaceutical-technology.com | Reduced costs, smaller environmental footprint, and improved process safety and reproducibility. cetjournal.it |

| Green Chemistry | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. pharmafeatures.com | Increased sustainability through reduced waste, lower energy consumption, and use of safer materials. pharmafeatures.com |

Q & A

Q. What are the validated analytical methods for quantifying Sulamserod hydrochloride purity in preclinical formulations?

-

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, following pharmacopeial standards. For example, a validated protocol involves preparing a standard solution (1 mg/mL) and an assay preparation, injecting equal volumes (e.g., 10 µL) into a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 2.5). Peak responses are compared to calculate purity using the formula:

where and are standard and sample concentrations, and and are peak areas .

-

Key Considerations : Ensure column temperature (e.g., 25°C) and flow rate (1.0 mL/min) are standardized to avoid retention time variability .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200):

- Use PPE (gloves, lab coat, eye protection) to avoid dermal/ocular exposure.

- Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers).

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation due to potential carcinogenicity .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement factorial design optimization (e.g., 2³ full factorial design) to evaluate critical parameters:

- Factors : Reaction temperature, solvent ratio, catalyst concentration.

- Responses : Yield, impurity profile, crystallinity.

- Analysis : Use ANOVA to identify significant factors and derive optimal conditions. For example, a study on hydroxyzine HCl tablets used kinetic modeling to optimize dissolution rates .

- Data Contradiction Resolution : Replicate trials under controlled conditions to isolate confounding variables (e.g., humidity during crystallization) .

Q. How can researchers resolve discrepancies in this compound’s in vitro vs. in vivo pharmacokinetic data?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers to assess permeability and metabolic stability.

- In Vivo : Conduct radiolabeled studies in rodent models to track absorption/distribution.

- Bridging Analysis : Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to reconcile differences. For instance, antiviral studies on obeldesivir used meta-analyses to compare preclinical and clinical efficacy .

- Key Insight : Species-specific metabolic enzymes (e.g., CYP450 isoforms) often explain disparities; validate using human hepatocyte assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal models using nonlinear regression (e.g., GraphPad Prism).

- Threshold Identification : Calculate NOAEL (No Observed Adverse Effect Level) via ANOVA with post-hoc Dunnett’s test.

- Reporting : Adhere to IMRaD structure: clearly separate results (raw data trends) from discussion (biological relevance of EC₅₀ values) .

Data Interpretation and Reproducibility

Q. How should researchers address low reproducibility in this compound’s receptor-binding assays?

- Methodological Answer :

- Standardization : Pre-equilibrate assay buffers (e.g., Tris-HCl, pH 7.4) to minimize ionic strength variability.

- Controls : Include a reference compound (e.g., Vimirogant HCl for RORγt inhibition studies) to validate assay performance .

- Documentation : Provide raw data (e.g., fluorescence readings) and analysis scripts in supplementary materials per Beilstein Journal guidelines .

Q. What methodologies validate this compound’s stability under long-term storage conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks.

- Analytical Monitoring : Track degradation products via LC-MS and quantify using peak area normalization.

- Recommendation : Store lyophilized powder at -20°C in amber vials; avoid freeze-thaw cycles for stock solutions .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when transitioning this compound to human trials?

- Methodological Answer :

- Protocol Review : Submit detailed participant selection criteria (e.g., exclusion of immunocompromised individuals) and informed consent forms to an IRB.

- Safety Reporting : Predefine adverse event thresholds (e.g., Grade 3 hepatotoxicity) for trial termination, as seen in HIV PrEP studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.